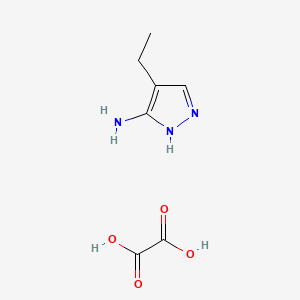

4-Ethyl-1H-pyrazol-3-amine oxalate

Description

Historical Context and Significance of Pyrazole (B372694) Core

The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883. nih.gov This discovery opened the door to a new class of heterocyclic compounds that would prove to be of immense importance. Early research focused on understanding the fundamental reactivity and properties of the pyrazole ring. It was soon realized that the presence of two nitrogen atoms imparts a unique chemical character to the ring, influencing its aromaticity and reactivity towards both electrophiles and nucleophiles. bohrium.com The ability to readily functionalize the pyrazole ring at various positions has been a key driver of its enduring significance in synthetic chemistry. mdpi.com

Overview of Pyrazole Derivatives in Scientific Research

The versatility of the pyrazole core has led to its incorporation into a vast number of derivatives, each with tailored properties for specific applications. The scientific community has extensively explored these derivatives, leading to significant breakthroughs in several fields. nih.govlabcompare.com

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with a remarkable number of approved drugs and clinical candidates featuring this heterocyclic core. bohrium.comrsc.org The ability of the pyrazole ring to act as a bioisostere for other functional groups and to participate in various non-covalent interactions with biological targets has made it a favored motif in drug design. rsc.org Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, and antimicrobial properties. nih.govgoogle.com

Table 1: Examples of Pyrazole-Containing Drugs and their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) |

| Rimonabant | Anti-obesity (Cannabinoid receptor antagonist) |

| Sildenafil | Erectile dysfunction (PDE5 inhibitor) |

| Stanozolol | Anabolic steroid |

| Difenamizole | Analgesic |

| Betazole | Histamine H2 receptor agonist |

| Fezolamide | Antidepressant |

This table provides a selection of well-known drugs containing the pyrazole scaffold, highlighting the diverse therapeutic areas where these compounds have made an impact. bohrium.comnih.gov

The influence of pyrazole derivatives extends into the agricultural sector, where they form the basis of many modern pesticides. nih.gov The structural features of the pyrazole ring can be fine-tuned to target specific pests and weeds, leading to the development of effective and selective agrochemicals. These compounds play a crucial role in crop protection and food security.

Table 2: Examples of Pyrazole-Based Agrochemicals

| Agrochemical Name | Application |

| Fipronil | Broad-spectrum insecticide |

| Pyraclostrobin (B128455) | Fungicide |

| Tebuconazole | Fungicide |

| Penthiopyrad | Fungicide |

| Tolpyralate | Herbicide |

This table showcases several commercially important agrochemicals that incorporate the pyrazole moiety, demonstrating their significance in modern agriculture. mdpi.com

The unique electronic and coordination properties of pyrazoles have led to their exploration in the field of material science and catalysis. Pyrazole-containing polymers have been investigated for their potential as conductive materials. google.com The ability of the pyrazole ring to participate in extended π-conjugated systems makes it a promising component for organic electronic materials. Furthermore, pyrazole derivatives are utilized in the synthesis of dyes and pigments, contributing to a wide range of colors in various applications. primachemicals.comnih.gov In the realm of catalysis, pyrazole-based ligands are employed to coordinate with metal centers, creating catalysts with enhanced activity and selectivity for various organic transformations. bohrium.commdpi.comrsc.org These catalysts have found applications in processes such as polymerization and oxidation reactions. mdpi.comrsc.org

Specific Focus on 4-Ethyl-1H-pyrazol-3-amine Oxalate (B1200264)

Within the vast family of pyrazole derivatives lies the specific compound of interest, 4-Ethyl-1H-pyrazol-3-amine oxalate. This section will detail its nomenclature and place within the broader context of pyrazole chemistry.

The systematic name, this compound, provides a clear description of its molecular structure. "4-Ethyl" indicates an ethyl group (-CH2CH3) attached to the fourth carbon atom of the pyrazole ring. "1H-pyrazol" specifies the tautomeric form of the pyrazole ring where the hydrogen atom is attached to the nitrogen at position 1. "3-amine" denotes an amino group (-NH2) substituted at the third position of the pyrazole ring. Finally, "oxalate" signifies that this amine is present as a salt with oxalic acid.

The core of this molecule is 4-Ethyl-1H-pyrazol-3-amine. The presence of both a basic amino group and the acidic N-H proton of the pyrazole ring gives this molecule amphiprotic character. The ethyl group at the 4-position provides a non-polar substituent. The formation of an oxalate salt enhances the compound's crystallinity and stability, which is often a desirable property for handling and storage. The synthesis of such aminopyrazoles can generally be achieved through the condensation of a β-ketonitrile with hydrazine (B178648) or its derivatives. chim.it While specific synthesis details for this compound are not extensively reported in publicly available literature, a plausible route would involve the reaction of 2-cyanobutanal with hydrazine, followed by salt formation with oxalic acid.

Table 3: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1010800-27-7 |

| Molecular Formula | C7H11N3O4 |

| Molecular Weight | 201.18 g/mol |

This table provides key chemical identifiers for the title compound. myskinrecipes.com

Research Gaps and Current Knowledge Limitations Pertaining to the Compound

Despite the extensive research into pyrazole chemistry, specific derivatives can remain relatively obscure. This compound is a prime example of a compound for which detailed scientific literature is conspicuously sparse. While its basic chemical information is available through commercial suppliers, in-depth research findings on its synthesis, reactivity, and potential applications are not readily found in peer-reviewed journals or academic databases.

The current knowledge base for this compound is largely confined to its chemical identity and a few physical properties.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1010800-27-7 | chemsrc.commyskinrecipes.com |

| Molecular Formula | C₇H₁₁N₃O₄ | chemsrc.commyskinrecipes.com |

| Molecular Weight | 201.18 g/mol | chemsrc.commyskinrecipes.com |

| Storage Condition | 2-8°C | myskinrecipes.com |

The primary research gaps for this compound include:

Validated Synthesis Methods: While general methods for pyrazole synthesis exist, specific, optimized, and validated protocols for the preparation of 4-Ethyl-1H-pyrazol-3-amine and its subsequent conversion to the oxalate salt are not documented in the scientific literature.

Spectroscopic and Crystallographic Data: Comprehensive spectroscopic data (such as detailed 1H NMR, 13C NMR, IR, and mass spectrometry analysis) and single-crystal X-ray diffraction data are crucial for the unambiguous confirmation of its structure and for understanding its solid-state properties. This information is currently unavailable.

Reactivity Profile: There is a lack of information on the chemical reactivity of this compound. Understanding how the ethyl and amine substituents on the pyrazole ring influence its reactivity is essential for its potential use as a building block in the synthesis of more complex molecules.

Biological Activity Screening: The biological properties of this specific compound have not been investigated. Given the broad spectrum of activities observed for other pyrazole derivatives, screening this compound for various biological targets could be a fruitful area of research.

Potential Applications: Without an understanding of its chemical and biological properties, the potential applications of this compound in materials science, medicinal chemistry, or as an intermediate in organic synthesis remain entirely speculative.

In essence, this compound represents a molecule on the periphery of current scientific inquiry. While its constituent parts—the pyrazole core, the ethyl group, the amine function, and the oxalate salt—are all well-understood in isolation, their specific combination in this compound has yet to attract significant research interest. This presents a clear opportunity for further investigation to fill these knowledge gaps and potentially uncover novel properties and applications for this enigmatic pyrazole derivative.

Structure

2D Structure

Propriétés

IUPAC Name |

4-ethyl-1H-pyrazol-5-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.C2H2O4/c1-2-4-3-7-8-5(4)6;3-1(4)2(5)6/h3H,2H2,1H3,(H3,6,7,8);(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLVDCDPTRTWLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NN=C1)N.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654865 | |

| Record name | Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010800-27-7 | |

| Record name | Oxalic acid--4-ethyl-1H-pyrazol-5-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 4 Ethyl 1h Pyrazol 3 Amine Oxalate

Direct Synthesis Approaches

Direct synthesis approaches focus on modifying an existing pyrazole (B372694) scaffold to introduce the desired ethyl and amine functional groups.

Ethylation of Pyrazole followed by Amino Reduction and Oxalate (B1200264) Formation

This conceptual pathway involves the stepwise functionalization of a pyrazole ring. The C4-position of the pyrazole ring is generally susceptible to electrophilic substitution. pharmaguideline.comrrbdavc.org A plausible, albeit not explicitly documented, route would begin with the ethylation of a suitable pyrazole precursor at the C4 position, potentially via a Friedel-Crafts-type reaction.

Following successful ethylation, the amino group must be introduced at the C3 position. This is typically achieved through a nitration-reduction sequence. The 4-ethylpyrazole intermediate would be nitrated, with the nitro group expected to direct to the C3 or C5 position. Subsequent chemical reduction of the nitro group, using standard reagents like tin(II) chloride or catalytic hydrogenation, would yield the desired 4-ethyl-1H-pyrazol-3-amine. The final step involves the reaction of the synthesized free base with oxalic acid in a suitable solvent to precipitate the target 4-Ethyl-1H-pyrazol-3-amine oxalate salt.

Cyclization Reactions for Pyrazole Ring Formation

Cyclization reactions are the most common and versatile methods for synthesizing substituted pyrazoles. These methods build the heterocyclic ring from one or more acyclic components, incorporating the required substituents during the ring-forming process.

Condensation of Hydrazine (B178648) Derivatives with Carbonyl Compounds

The condensation of hydrazine with β-dicarbonyl compounds or their synthetic equivalents is a cornerstone of pyrazole synthesis. To produce 3-aminopyrazoles specifically, the most widely used precursors are β-ketonitriles. chim.itnih.govbeilstein-journals.org This reaction proceeds through the initial formation of a hydrazone by nucleophilic attack of a hydrazine nitrogen onto the ketone carbonyl group. chim.itnih.gov This is followed by an intramolecular cyclization, where the second hydrazine nitrogen attacks the nitrile carbon, leading to the formation of the 3-aminopyrazole (B16455) ring after tautomerization. chim.it

For the synthesis of 4-ethyl-1H-pyrazol-3-amine, the required starting material would be 2-ethyl-3-oxobutanenitrile . The reaction with hydrazine hydrate (B1144303), typically carried out in an alcoholic solvent like ethanol (B145695), with or without an acid catalyst, would yield the target compound. chemicalbook.com

| Reactant 1 | Reactant 2 | Key Intermediate | Product | Conditions | Ref. |

| β-Ketonitrile | Hydrazine | Hydrazone | 3-Aminopyrazole | Alcoholic solvent, neutral or acidic conditions, thermal or microwave heating | chim.itchemicalbook.com |

| 2-Ethyl-3-oxobutanenitrile | Hydrazine Hydrate | (Z)-2-(1-hydrazonoethyl)butanenitrile | 4-Ethyl-1H-pyrazol-3-amine | Ethanol, Reflux | chim.it |

One-Pot Cyclization of Hydrazone Dianions with Diethyl Dioxalate

A specialized one-pot method for pyrazole synthesis involves the cyclization of hydrazone dianions with diethyl oxalate. researchgate.netresearchgate.net In this procedure, a hydrazone is first treated with a strong base, such as butyllithium, to generate a 1,4-dianion. This highly reactive intermediate is then treated with diethyl oxalate. researchgate.net The subsequent cyclization and aromatization afford pyrazole-5-carboxylates. researchgate.net

While this method is efficient for producing pyrazole carboxylates, it does not directly yield aminopyrazoles. The resulting ester could potentially be converted to the desired amine through a multi-step sequence (e.g., hydrolysis, followed by a Curtius or Hofmann rearrangement), but this falls outside the scope of a one-pot cyclization to the target amine.

Cyclocondensation of α,β-Ethylenic Ketones with Hydrazines

The reaction between α,β-unsaturated carbonyl compounds and hydrazines is another fundamental route to pyrazoles. pharmaguideline.comcyberleninka.ru This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond, followed by cyclization and dehydration to form a pyrazoline intermediate, which can then be oxidized to the aromatic pyrazole. nih.gov

To obtain 3-aminopyrazoles via this pathway, α,β-unsaturated nitriles bearing a leaving group at the β-position are often employed. chim.it The reaction involves an initial addition-elimination to form a hydrazino-intermediate, which then cyclizes onto the nitrile group. For instance, reacting a substrate like 2-ethyl-3-methoxyacrylonitrile with hydrazine can lead to the formation of 4-ethyl-1H-pyrazol-3-amine, with the regiochemical outcome (3-amino vs. 5-amino) being dependent on reaction conditions such as pH and temperature. chim.it

| Precursor Type | Hydrazine Type | Product | Mechanistic Feature | Ref. |

| β-Aryl α,β-unsaturated ketone | Phenyl hydrazine | Pyrazole α-amino acid | Condensation/Aza-Michael reaction followed by oxidation | nih.gov |

| α,β-Unsaturated nitrile with β-leaving group | Hydrazine | 3(5)-Aminopyrazole | Addition-elimination followed by cyclization | chim.it |

Reactions Involving 1,3-Dicarbonyl Compounds

The classic Knorr pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. jk-sci.comwikipedia.orgalfa-chemistry.com The mechanism involves the formation of a mono-hydrazone, followed by cyclization and dehydration to afford the pyrazole ring. jk-sci.com While this method is highly versatile for a wide range of substituted pyrazoles, the specific nature of the 1,3-dicarbonyl precursor dictates the substitution pattern of the product.

To synthesize 3-aminopyrazoles, a specific type of 1,3-difunctional compound is required: the β-ketonitrile, as detailed in section 2.1.2.1. chim.itnih.gov The use of a standard 1,3-diketone, such as 3-ethylpentane-2,4-dione, with hydrazine would result in the formation of 3,5-dimethyl-4-ethyl-1H-pyrazole, not the desired 3-amino derivative. Therefore, within the broad class of 1,3-dicarbonyl compounds, β-ketonitriles are the key precursors for this specific target.

Utilisation of Enaminones as Precursors

Enaminones are highly versatile building blocks in heterocyclic synthesis due to their dual nucleophilic and electrophilic nature. researchgate.net Their application in the synthesis of pyrazole derivatives is a well-established and efficient method. nih.govcu.edu.eg The general strategy involves the reaction of an enaminone with a hydrazine derivative. mdpi.com

The synthesis of pyrazoles from enaminones can proceed through a condensation reaction, where the enaminone provides two of the carbon atoms for the pyrazole ring. researchgate.net For the specific synthesis of a 4-ethyl substituted pyrazole, a precursor enaminone bearing an ethyl group at the β-position would be required. The reaction with hydrazine hydrate would then lead to the formation of the pyrazole ring through cyclization. cu.edu.egmdpi.com The amino group at the 3-position of the resulting pyrazole is typically derived from the amino group of the enaminone precursor or can be introduced in a subsequent step. chim.it

A notable advantage of using enaminones is the ability to conduct these reactions under various conditions, including in aqueous media, highlighting the robustness of this synthetic approach. researchgate.net The reaction mechanism often involves an initial Michael addition of the hydrazine to the enaminone, followed by an intramolecular condensation and dehydration to yield the aromatic pyrazole ring. cu.edu.eg

Table 1: Examples of Pyrazole Synthesis from Enaminones

| Enaminone Precursor | Reagent | Product | Reference |

| β-Ketoenaminone | Hydrazine Hydrate | Substituted Pyrazole | nih.gov |

| 2-[E-3-(N,N-dimethylamino)acryloyl]-3-methyl-5,6-diphenylimidazo[2,1-b]thiazole | Hydrazine Hydrate | Imidazo[2,1-b]thiazole-linked Pyrazole | cu.edu.eg |

| N,N-dimethyl enaminones | Sulfonyl hydrazines | 4-Sulfonyl Pyrazoles | mdpi.com |

This table provides illustrative examples of pyrazole synthesis using enaminone precursors and is not exhaustive.

Alkylation Strategies for Amine Group Introduction

The introduction of an amine group onto a pre-existing pyrazole core can be achieved through various alkylation strategies. However, direct amination is often challenging. A more common approach involves the introduction of a functional group that can be subsequently converted to an amine.

Alternatively, if a pyrazole with a suitable leaving group at the 3-position is available, a nucleophilic substitution reaction with an amine or an amine equivalent can be employed. The regioselectivity of N-alkylation on the pyrazole ring itself is a critical consideration, as pyrazoles can be alkylated at either of the two nitrogen atoms. nih.gov The use of specific catalysts, including enzymatic approaches, has been explored to control this regioselectivity. nih.gov For the introduction of a primary amine, as in 4-Ethyl-1H-pyrazol-3-amine, a common strategy is the reduction of a nitro or cyano group at the 3-position.

Salt Formation Mechanisms with Oxalic Acid

The final step in the synthesis of this compound is the formation of the oxalate salt. This is an acid-base reaction where the basic amino group on the pyrazole ring reacts with oxalic acid. sciencemadness.org The pyrazole amine acts as a Brønsted-Lowry base, accepting a proton from the carboxylic acid groups of oxalic acid, a dicarboxylic acid.

The process typically involves dissolving the free base, 4-Ethyl-1H-pyrazol-3-amine, in a suitable solvent, such as isopropanol, and adding a solution of oxalic acid in the same or a compatible solvent. sciencemadness.org The resulting salt precipitates from the solution and can be isolated by filtration. The stoichiometry of the reaction can be controlled to form either the mono-oxalate or di-oxalate salt, depending on the molar equivalents of the amine and acid used. sciencemadness.org The formation of a crystalline salt is often used as a method of purification for the amine compound.

Advanced Synthetic Strategies and Modifications

Modern organic synthesis has seen the development of more sophisticated and efficient methods for constructing complex molecules like this compound. These advanced strategies often offer advantages in terms of atom economy, step economy, and the ability to generate molecular diversity.

Multicomponent Reactions for Pyrazole Core Assembly

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials. nih.govmdpi.com This approach is highly valued in medicinal and pharmaceutical chemistry for its efficiency and ability to rapidly generate libraries of compounds. nih.govtandfonline.comrsc.org

Several MCRs have been developed for the synthesis of the pyrazole core. mdpi.comnih.gov A common strategy involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent), a hydrazine, and a third component that introduces the desired substituent at the 4-position. For the synthesis of a 4-ethyl substituted pyrazole, this third component could be an aldehyde or a ketone bearing an ethyl group. The reaction proceeds through a series of condensations and cyclizations to afford the final pyrazole product in a single operation. mdpi.commdpi.com The use of various catalysts can enhance the efficiency and selectivity of these reactions. mdpi.com

Table 2: Examples of Multicomponent Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference(s) |

| Aldehyde | Malononitrile | Hydrazine Hydrate | Various catalysts | Polysubstituted Pyranopyrazoles | mdpi.commdpi.comtandfonline.com |

| 1,3-Diketone | Hydrazine | Arylboronic Acid | Copper catalyst | 1-Aryl-3,5-disubstituted Pyrazoles | nih.gov |

| Aromatic Aldehyde | Tosylhydrazine | Terminal Alkyne | - | 3,5-Disubstituted 1H-pyrazoles | organic-chemistry.org |

This table showcases the versatility of multicomponent reactions in synthesizing diverse pyrazole structures.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition is a powerful and widely used method for the construction of five-membered heterocyclic rings, including pyrazoles. nih.govtandfonline.comresearchgate.net This reaction involves the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile. nih.gov For pyrazole synthesis, the most common 1,3-dipole is a diazo compound, and the dipolarophile is typically an alkyne or an alkene. nih.govrsc.orgresearchgate.net

The reaction of a diazo compound with an alkyne directly yields a pyrazole. To synthesize a 4-ethyl substituted pyrazole, an alkyne bearing an ethyl group would be a suitable dipolarophile. The regioselectivity of the cycloaddition, which determines the substitution pattern on the final pyrazole ring, is a key consideration and can be influenced by the electronic nature of the substituents on both the diazo compound and the alkyne. researchgate.net

A specific and highly useful class of diazo compounds for pyrazole synthesis are α-diazocarbonyl compounds. rsc.orgrsc.orgconsensus.app These reagents can react with alkynes under thermal or catalyzed conditions to afford pyrazoles, often with high yields and regioselectivity. rsc.orgresearchgate.net The reaction can even be performed under solvent-free conditions, making it an environmentally friendly approach. rsc.org

The cycloaddition of an α-diazocarbonyl compound with an ethyl-substituted alkyne would lead to a pyrazole with an ethyl group at the 4-position and a carbonyl group at the 3 or 5-position. This carbonyl group can then be a handle for further functionalization, including conversion to an amine group to ultimately yield 4-Ethyl-1H-pyrazol-3-amine. The use of α-diazo-β-ketophosphonates, sulfones, and esters has also been explored, expanding the scope of this methodology. nih.gov

Reactions with Nitrilimines

The reaction of aminopyrazoles with nitrilimines, which are typically generated in situ from hydrazonoyl halides, presents a pathway to more complex, fused heterocyclic systems. lookchemmall.com While not a primary method for synthesizing the 4-ethyl-1H-pyrazol-3-amine core, this reaction is a significant derivatization strategy. The outcome of the reaction between a 3-aminopyrazole and a nitrilimine can be highly dependent on the substituents on both reactants and the reaction conditions. lookchemmall.com

For instance, reactions of 3-aminopyrazole derivatives with C,N-diarylnitrilimines have been reported. lookchemmall.com Depending on the specific aminopyrazole and nitrilimine used, the reaction can lead to different isomeric products, such as imidazo[1,2-b]pyrazoles or pyrazolo[3,4-c]pyrazoles. lookchemmall.com The 1,3-dipolar cycloaddition of nitrilimines is a powerful tool for constructing five-membered heterocyclic rings. nih.govtubitak.gov.tr In the context of pre-formed pyrazoles, it often leads to annulation, where a new ring is fused to the pyrazole core. lookchemmall.com The mechanism is proposed to proceed via an initial 1,3-dipolar cycloaddition, which may be followed by rearrangement to yield aromatic products. tubitak.gov.tr

Transition Metal-Catalyzed Syntheses

Modern synthetic strategies increasingly rely on transition metal catalysis to achieve efficient and selective formation of pyrazole rings. nih.gov Catalysts based on rhodium, copper, iron, and palladium have been employed in various synthetic routes. rsc.orgmdpi.comnih.gov

A rhodium-catalyzed three-component reaction of enaminones, hydrazine hydrochloride, and internal alkynes has been developed for the synthesis of fused tricyclic pyrazoles. The proposed mechanism initiates with the condensation of the enaminone and hydrazine to form a pyrazole intermediate. A Rh(III) catalyst then facilitates an aryl C-H bond insertion, leading to the final fused product. rsc.org Iron-catalyzed domino reactions have been used to synthesize 1-aminopyrazole derivatives from isoxazoles and hydrazines. mdpi.com This process involves an iron-nitrene complex and subsequent recyclization. mdpi.com Copper-catalyzed N-N bond formation represents another advanced strategy for pyrazole synthesis. nih.gov

These catalytic methods offer pathways to highly substituted pyrazoles that might be challenging to access through traditional condensation reactions.

Table 1: Examples of Transition Metal-Catalyzed Pyrazole Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Rh(III) | Enaminone, Hydrazine, Alkyne | Fused Tricyclic Pyrazole | rsc.org |

| FeCl₂·H₂O | Isoxazole, Hydrazine | 1-Aminopyrazole | mdpi.com |

| Copper Triflate | Alkenyl Hydrazone | Pyrenyl-Substituted Pyrazole | mdpi.com |

Regioselective Synthesis Techniques

The synthesis of a specifically substituted pyrazole like 4-ethyl-1H-pyrazol-3-amine hinges on controlling the regioselectivity of the ring-forming reaction. Several techniques are employed to direct the position of substituents.

The most common method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine. mdpi.com When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, a mixture of two regioisomers can form. The regiochemical outcome can be influenced by the steric and electronic properties of the substituents and by the reaction conditions (e.g., pH). iscre28.org For example, in the condensation of 3-methoxyacrylonitrile (B2492134) with phenylhydrazine (B124118), acidic conditions in toluene (B28343) favor the formation of the 5-aminopyrazole, whereas basic conditions (EtONa in EtOH) yield the 3-aminopyrazole. chim.it

1,3-Dipolar cycloaddition reactions also offer a high degree of regioselectivity, which is often predictable by theoretical calculations. researchgate.netrsc.org The reaction between a nitrilimine and an alkene or alkyne dipolarophile can be highly regioselective, leading to a single pyrazole or pyrazoline isomer. nih.govresearchgate.netmdpi.com For instance, the reaction of tosylhydrazones (as nitrilimine precursors) with nitroalkenes under mild conditions selectively produces 3,4-diaryl-1H-pyrazoles, with the regiochemistry confirmed by 2D-NMR and DFT calculations. rsc.org

Multicomponent reactions provide another avenue for regioselective pyrazole synthesis. A one-pot reaction involving terminal alkynes, aromatic aldehydes, molecular iodine, and hydrazines can produce 3,5-substituted pyrazoles with high regioselectivity. nih.gov

Derivatization Strategies of the Pyrazole Amine Moiety

The amino group in 3-aminopyrazoles is a versatile functional handle for a wide range of transformations, allowing for the synthesis of diverse derivatives. researchgate.net These reactions can be broadly categorized into functionalizations of the exocyclic amino group and reactions involving both the amino group and a ring nitrogen atom to form fused systems. chim.it

A common derivatization is the acylation of the amino group to form amides. google.com For example, 3-amino-5-cyclopropyl-1H-pyrazole can be reacted with various acid chlorides or carboxylic acids to produce a library of N-acylated pyrazole derivatives. google.com

Another powerful strategy is the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce other functional groups (e.g., halides) or by cross-coupling reactions. nih.govacs.org This deaminative functionalization allows for the introduction of aryl groups via Suzuki-Miyaura cross-coupling, providing access to arylated pyrazoles that are otherwise difficult to synthesize. nih.govacs.org

Furthermore, the 3-aminopyrazole moiety is a key building block for the synthesis of fused heterocyclic systems of medicinal importance, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines. mdpi.comchim.it These are typically formed by reacting the aminopyrazole with a 1,3-bielectrophilic partner, such as a β-diketone or an activated enone. chim.it

Table 2: Derivatization Reactions of 3-Aminopyrazoles

| Reagent/Reaction Type | Product Type | Reference |

|---|---|---|

| Acid Chloride/Carboxylic Acid | N-Acyl Pyrazole | google.com |

| Diazotization / Sandmeyer | Halogenated Pyrazole | nih.gov |

| Diazotization / Suzuki Coupling | Arylated Pyrazole | nih.govacs.org |

| β-Diketone | Pyrazolo[1,5-a]pyrimidine | chim.it |

Reaction Mechanisms and Kinetics

Understanding the mechanistic underpinnings and kinetics of pyrazole formation is crucial for optimizing reaction conditions and controlling product distribution.

Proposed Mechanistic Pathways for Pyrazole Ring Formation

The classical Knorr synthesis, involving the condensation of a β-diketone with a hydrazine, proceeds through several proposed mechanistic pathways. mdpi.comiscre28.org A common pathway involves the initial nucleophilic attack of one nitrogen atom of the hydrazine onto one of the carbonyl groups to form a hydrazone or hemiaminal intermediate. rsc.orgmdpi.comchim.it This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration (aromatization) to yield the stable pyrazole ring. rsc.orgiscre28.org The specific sequence of events—which carbonyl reacts first and whether cyclization precedes or follows dehydration of the initial adduct—can vary. iscre28.org

For 1,3-dipolar cycloaddition reactions, the mechanism is generally considered to be a concerted [3+2] cycloaddition between the nitrilimine (the 1,3-dipole) and a dipolarophile (e.g., an alkene). nih.govresearchgate.net This reaction forms a pyrazoline intermediate, which can then be oxidized or can eliminate a leaving group to afford the aromatic pyrazole. nih.govresearchgate.net For example, the reaction of nitrilimines with enaminones involves an eliminative nitrilimine-alkene 1,3-dipolar cycloaddition (ENAC) to yield tetrasubstituted pyrazoles directly. researchgate.net

Mechanisms for metal-catalyzed reactions are more complex. For a rhodium-catalyzed process, the mechanism may involve initial pyrazole formation followed by C-H activation and annulation. rsc.org In iron-catalyzed rearrangements of isoxazoles, the proposed pathway includes the formation of an Fe-nitrene complex, ring opening, and subsequent 1,5-cyclization. mdpi.com

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative insight into reaction rates and mechanisms. For the Knorr pyrazole synthesis, transient flow experiments have been used to acquire time-series kinetic data for reactions between phenylhydrazine and 1,3-diketones. iscre28.orgresearchgate.net These studies help in discriminating between different proposed reaction networks and in building microkinetic models. iscre28.org For example, two models might differ in their assumptions about the final aromatization step, with one proposing it to be catalyzed by product and diketone, and the other by hydrazine. iscre28.org By fitting the models to experimental data, the plausibility of each mechanistic pathway can be assessed. iscre28.org

In other studies, the kinetics of pyrazoline synthesis from chalcones and thiosemicarbazide (B42300) were investigated, revealing the reaction to follow a first-order rate law and proceed via a Claisen-type mechanism. researchgate.netresearchgate.net Such studies allow for the determination of thermodynamic activation parameters like Gibbs free energy (ΔG#), enthalpy (ΔH#), and entropy (ΔS#) of activation, providing deeper understanding of the reaction's energy profile. researchgate.net Kinetic control versus thermodynamic control has also been explored in the synthesis of substituted pyrazoles from heteropropargyl precursors, demonstrating that reaction conditions (e.g., solvent polarity) can be tuned to favor the kinetically or thermodynamically preferred product. nih.gov

Role of Catalysts and Reaction Conditions in Yield and Selectivity

The synthesis of substituted pyrazoles, such as the 4-Ethyl-1H-pyrazol-3-amine core, is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals and agrochemicals. The yield and regioselectivity of these synthetic pathways are critically dependent on the careful selection of catalysts and the fine-tuning of reaction conditions. Strategic control over these parameters not only enhances the efficiency of the reaction but also directs the process towards the desired isomer, which is crucial for biological activity. Research into pyrazole synthesis demonstrates that transition metals, green catalysts, solvents, temperature, and additives all play pivotal roles in the outcome of the cyclization and functionalization reactions.

Influence of Catalysis on Pyrazole Synthesis

Catalysts are fundamental in modern organic synthesis for providing alternative, lower-energy reaction pathways. In the context of producing aminopyrazole derivatives, various classes of catalysts have been explored, each offering distinct advantages in terms of yield, selectivity, and substrate scope.

Transition-Metal Catalysis: Transition metals, particularly palladium, rhodium, and copper, are extensively used to facilitate the construction and functionalization of the pyrazole ring.

Palladium (Pd): Palladium catalysts are highly effective for C-N cross-coupling reactions (Buchwald-Hartwig amination) to introduce the amine group onto a pre-formed pyrazole ring. For instance, the amination of unprotected bromopyrazoles has been achieved using a palladium precatalyst with a bulky biarylphosphine ligand, tBuBrettPhos. acs.orgmit.edu This system allows for the coupling of various amines under mild conditions, achieving moderate to excellent yields. acs.orgmit.edu Similarly, Pd-catalyzed C-N bond formation for producing 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines has been developed using XPhos as a ligand, which demonstrates high efficiency in a single-step procedure from commercially available aminopyrazoles and aryl halides. osi.lv Suzuki-Miyaura cross-coupling reactions, also palladium-catalyzed, are employed to introduce substituents at the C4 position, as seen in the synthesis of 4-substituted-1H-pyrazole-3,5-diamines from 4-bromo-3,5-dinitro-1H-pyrazole. rsc.org

Rhodium (Rh): Rhodium catalysts are prominent in C-H activation and annulation reactions, enabling the direct functionalization of the pyrazole core. rsc.orgrsc.orgresearchgate.net For example, Rh(III)-catalyzed cascade annulation of 5-amino-1-aryl-pyrazoles with iodonium (B1229267) ylides has been used to synthesize fused pyrazole systems. acs.org The optimization of these reactions often involves screening the catalyst, solvent, and additives, where a combination like [Cp*RhCl2]2 with an additive such as AgSbF6 can significantly improve yields. acs.org These methods are valued for their high atom economy and ability to construct complex molecules from simpler precursors. researchgate.netconsensus.app

Copper (Cu): Copper catalysts offer a cost-effective alternative to palladium and rhodium for certain transformations. Copper-promoted cyclization reactions are common for forming the pyrazole ring itself. organic-chemistry.orgnih.gov A copper-mediated cyclization of hydrazine with enediynones, for example, produces pyrazolo[1,5-a]pyridines in good yields. nih.gov Copper iodide (CuI) is particularly useful and has been employed in coupling reactions of 4-iodopyrazoles with alcohols and in the N-arylation of the pyrazole nucleus. nih.govnih.gov

Green and Alternative Catalysts: In line with the principles of green chemistry, significant research has focused on developing more environmentally benign catalytic systems.

Nano-Catalysts: Nano-catalysts like zinc oxide (nano-ZnO) have proven to be highly efficient for pyrazole synthesis, particularly in aqueous media. researchgate.net The condensation of ethyl acetoacetate (B1235776) with phenylhydrazine to form a pyrazol-5-ol derivative proceeds with a 95% yield using a nano-ZnO catalyst. researchgate.net Magnetic nanoparticles, such as guanidine-functionalized Fe3O4@SiO2, have also been developed. jsynthchem.com These catalysts are attractive due to their high efficiency, mild reaction conditions (e.g., 70°C in water), and ease of recovery and reusability, often for up to ten cycles without significant loss of activity. jsynthchem.com

Metal-Free Catalysis: Some synthetic routes bypass transition metals entirely. Iodine, for instance, can catalyze cascade reactions between enaminones, hydrazines, and DMSO (which acts as a C1 source) to yield 1,4-disubstituted pyrazoles. organic-chemistry.org The use of simple, inexpensive catalysts like ammonium (B1175870) chloride has also been reported for Knorr-type pyrazole syntheses, aligning with green chemistry principles. jetir.org

Table 1: Effect of Different Catalysts on the Synthesis of Substituted Pyrazoles

Catalyst System Reaction Type Substrates Yield (%) Reference Pd precatalyst / tBuBrettPhos Buchwald-Hartwig Amination Bromopyrazoles + Amines Moderate to Excellent mit.edu [Cp*RhCl2]2 / AgSbF6 C-H Activation / Annulation 5-Amino-1-aryl-pyrazoles + Iodonium Ylides 58% nih.gov CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline C-O Coupling 4-Iodopyrazoles + Alcohols Good Nano-ZnO Condensation Ethyl Acetoacetate + Phenylhydrazine 95% nih.gov Iodine / Selectfluor Cascade Annulation Enaminones + Hydrazines + DMSO Good Fe3O4@SiO2-NH2@TCT-Guanidine Multicomponent Reaction Aldehydes + Malononitrile + Phenylhydrazine Excellent nih.gov

Impact of Reaction Conditions on Yield and Selectivity

Alongside the catalyst, the reaction environment—defined by the solvent, temperature, additives, and reaction time—is crucial for maximizing yield and ensuring the desired regioselectivity.

Solvent Effects: The choice of solvent can dramatically influence reaction outcomes. In the synthesis of pyrazole derivatives, solvents ranging from polar aprotics like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) to greener options like water and ethanol are commonly used. nih.govtandfonline.comacs.org

For a three-component synthesis of pyrazole derivatives, solvent-free conditions using tetrabutylammonium (B224687) bromide (TBAB) as a polar medium at room temperature yielded products in the 75–86% range. tandfonline.com This approach is environmentally friendly and efficient.

In palladium-catalyzed aminations, solvents like toluene or dioxane are often preferred. osi.lv

The synthesis of 5-aminopyrazole-4-carbonitriles found that water was the optimal solvent when using a magnetic nanocatalyst, highlighting the move towards sustainable protocols. jsynthchem.com

In some cases, the solvent can also be a reactant. A notable example is the use of DMSO as a C1 source in an iodine-catalyzed synthesis of 1,4-disubstituted pyrazoles. organic-chemistry.org

Temperature and Reaction Time: Temperature control is a key factor in managing reaction kinetics and selectivity. Many modern pyrazole syntheses are optimized to run at room temperature or with gentle heating to improve energy efficiency and minimize side reactions. jsynthchem.comtandfonline.com

A temperature-controlled divergent synthesis has been developed where the same starting materials can lead to different products simply by altering the temperature, showcasing its critical role in selectivity. nih.gov

Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes while often improving yields. nih.govmdpi.com For example, the synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in the absence of a solvent gave high yields. nih.gov However, microwave heating can sometimes affect selectivity by favoring thermodynamically stable products over kinetic ones due to the formation of localized "hot spots". mdpi.com

Role of Additives and Bases: Additives, such as acids, bases, or salts, are often indispensable for catalytic cycles.

In Rh(III)-catalyzed C-H activation, silver salts like AgSbF6 or AgTFA are frequently used as additives to facilitate the reaction, with their presence significantly boosting yields. acs.org

The choice of base is critical in coupling reactions. In the Buchwald-Hartwig amination of pyrazoles, strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium hydroxide (B78521) (KOH) are required to deprotonate the amine and facilitate the catalytic cycle. acs.orgosi.lv

Table 2: Optimization of Reaction Conditions for Substituted Aminopyrazole Synthesis ```html

| Reaction | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Synthesis of Pyrazolo[3,4-b]pyridines | Pd(OAc)2 / PPh3 | Solvent-free (Microwave) | N/A | Short | High | organic-chemistry.org |

| Synthesis of 5-Aminopyrazole-4-carbonitriles | Fe3O4@SiO2-NH2@TCT-Guanidine | Water | 70 | Short | Excellent | nih.gov |

| Synthesis of Pyrazolo[1,5-a][1,3]diazepines | [Cp*RhCl2]2 / AgTFA | DCE / HOAc | 90 | 12 h | Good | nih.gov |

| Synthesis of 1,4-Disubstituted Pyrazoles | Iodine / Selectfluor | DMSO | 90 | 10 min | Good | |

| Synthesis of Pyrazole Systems | None | Solvent-free / TBAB | RT | N/A | 75-86% | jsynthchem.com |

Table of Mentioned Compounds

Compound Name 4-Ethyl-1H-pyrazol-3-amine This compound 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines 4-substituted-1H-pyrazole-3,5-diamines 4-bromo-3,5-dinitro-1H-pyrazole Pyrazolo[1,5-a]pyridines 4-Iodopyrazoles Zinc oxide (nano-ZnO) Ethyl acetoacetate Phenylhydrazine Fe3O4@SiO2-NH2@TCT-Guanidine Malononitrile 1,4-Disubstituted pyrazoles Dimethyl sulfoxide (DMSO) Ammonium chloride Tetrabutylammonium bromide (TBAB) Dimethylformamide (DMF) Lithium bis(trimethylsilyl)amide (LHMDS) Potassium hydroxide (KOH) Silver trifluoroacetate (B77799) (AgTFA) Silver hexafluoroantimonate (AgSbF6) tBuBrettPhos XPhos [Cp*RhCl2]2 Palladium(II) acetate (B1210297) (Pd(OAc)2) Triphenylphosphine (PPh3) Copper(I) iodide (CuI) 3,4,7,8-tetramethyl-1,10-phenanthroline Selectfluor Dichloroethane (DCE) Acetic acid (HOAc) Sulfuric acid (H2SO4)

Computational and Theoretical Studies of 4 Ethyl 1h Pyrazol 3 Amine Oxalate

Molecular Modeling and Simulation

In-Silico Screening and Property Prediction

In-silico screening has become an indispensable tool in modern chemistry and drug discovery, allowing for the high-throughput evaluation of virtual compounds against biological targets or for specific material properties. eurasianjournals.comnih.gov For 4-Ethyl-1H-pyrazol-3-amine oxalate (B1200264), this process involves the use of computational models to predict its physicochemical and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties. johnshopkins.eduresearchgate.net These predictions are crucial for assessing the compound's potential as a drug candidate or for other applications without the immediate need for extensive laboratory synthesis and testing. eurasianjournals.com

The prediction of these properties is often achieved using Quantitative Structure-Property Relationship (QSPR) models, which correlate the chemical structure with specific properties. researchgate.net Various online platforms and software suites, such as ACD/PhysChem Suite and VCCLAB, provide tools for these predictions based on large databases of experimental data. acdlabs.comvcclab.org For 4-Ethyl-1H-pyrazol-3-amine oxalate, key properties such as lipophilicity (LogP), aqueous solubility (LogS), and pKa can be estimated. These parameters are critical in determining how the compound might behave in a biological system or in a particular formulation.

Below is a table of predicted physicochemical properties for 4-Ethyl-1H-pyrazol-3-amine, the parent molecule of the oxalate salt. These values are generated using established computational algorithms.

| Property | Predicted Value | Significance |

| Molecular Weight | 125.17 g/mol | Influences diffusion and absorption rates. |

| LogP (o/w) | 0.85 | Indicates lipophilicity and potential for membrane permeability. |

| Aqueous Solubility (LogS) | -1.5 | Predicts how well the compound dissolves in water. |

| pKa (most acidic) | 13.5 | Relates to the ionization state of the pyrazole (B372694) N-H proton. |

| pKa (most basic) | 4.8 | Relates to the protonation of the 3-amine group. |

| Polar Surface Area | 54.1 Ų | Influences cell permeability and interactions with polar molecules. |

This table is generated based on computational predictions for the parent amine and serves as an illustrative example. The oxalate salt would have different properties.

Spectroscopic Analysis and Interpretation

Computational methods, particularly Density Functional Theory (DFT), are highly effective in predicting and interpreting the spectroscopic characteristics of molecules. nih.gov This allows for a direct comparison with experimental data, aiding in structure elucidation and the understanding of the molecule's electronic environment.

Computational Prediction of NMR Chemical Shifts and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. The prediction of 1H and 13C NMR chemical shifts using computational methods has become increasingly accurate. acs.org DFT calculations, often employing functionals like B3LYP, can provide theoretical chemical shifts that, when compared with experimental spectra, confirm the proposed structure. nih.govnih.gov

For this compound, the proton (¹H) and carbon (¹³C) NMR chemical shifts can be calculated. The process involves optimizing the molecular geometry of the compound in a simulated solvent environment and then calculating the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts relative to a standard, typically tetramethylsilane (B1202638) (TMS).

The following table presents a hypothetical comparison between DFT-predicted NMR chemical shifts for 4-Ethyl-1H-pyrazol-3-amine and typical experimental values for similar pyrazole structures. The presence of the oxalate counter-ion would cause shifts in the experimental spectrum, particularly for the amine and pyrazole N-H protons.

| Atom | Predicted ¹H Chemical Shift (ppm) | Typical Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Typical Experimental ¹³C Chemical Shift (ppm) |

| Pyrazole C3 | - | - | 150.2 | 148-152 |

| Pyrazole C4 | - | - | 110.5 | 108-112 |

| Pyrazole C5 | 7.4 | 7.2-7.6 | 135.8 | 134-138 |

| Ethyl CH₂ | 2.6 | 2.5-2.8 | 19.4 | 18-22 |

| Ethyl CH₃ | 1.2 | 1.1-1.4 | 13.7 | 12-15 |

| NH₂ | 4.5 | 4.0-5.5 | - | - |

| NH | 11.8 | 11.0-13.0 | - | - |

This table is for illustrative purposes. Predicted values are based on general DFT calculation outcomes for similar structures, and experimental ranges are based on known data for pyrazole derivatives.

Vibrational Spectroscopy (IR, Raman) Analysis through DFT

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. DFT calculations can accurately predict the vibrational frequencies and intensities of a molecule's normal modes. This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) for the optimized geometry. youtube.com The resulting frequencies can then be visualized to understand the nature of the atomic motions for each vibrational mode. youtube.com

For this compound, a DFT analysis would predict the characteristic vibrational frequencies for the pyrazole ring, the ethyl substituent, the amine group, and the oxalate counter-ion. Comparing these calculated frequencies with an experimental IR or Raman spectrum can confirm the compound's identity and provide insights into its intermolecular interactions, such as hydrogen bonding involving the oxalate ion. squarespace.com

The table below outlines the expected vibrational frequencies for key functional groups in this compound as predicted by DFT calculations.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H (Amine) | Symmetric/Asymmetric Stretch | 3400-3500 | Medium | Weak |

| N-H (Pyrazole) | Stretch | 3100-3200 | Medium-Broad | Weak |

| C-H (Ethyl) | Asymmetric/Symmetric Stretch | 2900-3000 | Medium-Strong | Medium |

| C=O (Oxalate) | Asymmetric Stretch | ~1700 | Strong | Weak |

| C=N (Pyrazole Ring) | Stretch | 1620-1650 | Medium | Strong |

| C=C (Pyrazole Ring) | Stretch | 1550-1580 | Medium | Strong |

| N-H (Amine) | Scissoring | 1590-1630 | Strong | Medium |

| C-O (Oxalate) | Stretch | 1200-1300 | Strong | Weak |

This data is representative of typical DFT calculation results for molecules with these functional groups.

Applications in Advanced Chemical Research

Medicinal Chemistry Research Applications

The pyrazole (B372694) nucleus is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. nih.govresearchgate.netrsc.org The derivatives of 4-Ethyl-1H-pyrazol-3-amine are actively being investigated for their potential to address a range of diseases.

Investigation as a Drug Intermediate

4-Ethyl-1H-pyrazol-3-amine is recognized as a key intermediate in pharmaceutical research and chemical synthesis. Its utility lies in its ability to be readily incorporated into larger, more complex molecular structures. A notable example is its use in the synthesis of biarylamide derivatives that act as inhibitors of Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1). google.com In a specific patent, the related compound 1-(2,2-Difluoroethyl)-4-ethyl-1H-pyrazol-3-amine was synthesized as a crucial intermediate for these potential anticancer agents. google.com The availability of 4-Ethyl-1H-pyrazol-3-amine as a stable oxalate (B1200264) salt facilitates its use in multi-step synthetic pathways, providing a reliable starting point for the development of novel drug candidates.

Role in the Design and Synthesis of Novel Pharmaceutical Agents

The pyrazole scaffold is integral to the design of new pharmaceutical agents due to its diverse biological activities. nih.govresearchgate.net Derivatives of 4-Ethyl-1H-pyrazol-3-amine serve as foundational structures for various therapeutic classes, including kinase inhibitors. Kinases are a critical class of enzymes often implicated in diseases such as cancer, making them a prime target for drug development. vulcanchem.com The ethyl and amine groups on the pyrazole ring of this compound provide reactive handles for chemists to build upon, creating libraries of novel compounds for screening against different biological targets. For instance, the core structure is a recognized scaffold for developing kinase inhibitors, which are pivotal in modern oncology. vulcanchem.com

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. 4-Ethyl-1H-pyrazol-3-amine and its derivatives are frequently utilized in such studies. nih.gov By systematically modifying the substituents on the pyrazole ring, researchers can determine which chemical features are essential for a desired pharmacological effect. nih.govnih.gov For example, SAR studies on pyrazole derivatives have been crucial in the development of potent and selective anticancer agents. nih.govmdpi.com These studies help in optimizing lead compounds to enhance their efficacy and reduce potential side effects. The ethyl group at the C4 position and the amine at the C3 position of 4-Ethyl-1H-pyrazol-3-amine are key features that can be modified to explore the SAR of new pyrazole-based compounds.

Pharmacological Profile of Pyrazole Derivatives

The pyrazole class of compounds exhibits a remarkably broad pharmacological profile. nih.govnih.gov This versatility is a primary reason for their extensive use in drug discovery. researchgate.net The diverse therapeutic applications of pyrazole derivatives are well-documented and include:

| Therapeutic Area | Pharmacological Activity |

|---|---|

| Inflammation | Anti-inflammatory and analgesic properties. |

| Infectious Diseases | Antibacterial and antifungal activities. nih.govmdpi.com |

| Oncology | Anticancer and antiproliferative effects. nih.govmdpi.com |

| Central Nervous System | Antidepressant and anticonvulsant potential. nih.gov |

| Metabolic Disorders | Antidiabetic properties. nih.gov |

| Virology | Antiviral activities. nih.gov |

This wide range of activities underscores the importance of the pyrazole scaffold in medicinal chemistry and provides a strong rationale for the continued investigation of new derivatives, such as those synthesized from 4-Ethyl-1H-pyrazol-3-amine oxalate.

Agrochemical Research Applications

The applications of pyrazole derivatives extend beyond medicine into the realm of agriculture. aip.orgroyal-chem.comscispace.com

Investigation as a Pesticide or Herbicide Component

The pyrazole scaffold is a known constituent in a number of commercially successful pesticides and herbicides. aip.orgroyal-chem.com For example, pyraclostrobin (B128455) is a widely used fungicide containing a pyrazole ring. royal-chem.com Recent research has explored novel pyrazole derivatives as potent herbicides that target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD). acs.org While specific studies detailing the use of this compound in commercial pesticides are not prevalent, its structural similarity to known agrochemically active pyrazoles suggests its potential as a precursor for the development of new crop protection agents. The exploration of pyrazole derivatives in this field is an active area of research, aiming to develop more effective and environmentally benign solutions for pest and weed control. aip.orgroyal-chem.com

Synthesis of Novel Agrochemical Agents

The pyrazole moiety is a well-established pharmacophore in the design and synthesis of modern agrochemicals, including fungicides, insecticides, and herbicides. scielo.brnih.govresearchgate.net The derivatization of pyrazole amines, such as 4-Ethyl-1H-pyrazol-3-amine, offers a versatile platform for the development of new agrochemical agents with potentially enhanced efficacy and novel modes of action.

Research has demonstrated that the synthesis of pyrazole-carboxamides from pyrazole amines leads to compounds with significant fungicidal activity. scielo.br For instance, novel pyrazole-carboxamide derivatives have been synthesized and tested against various plant pathogens, showing promising results. While specific studies on the oxalate salt are not detailed, the core amine compound is a key precursor. The general synthetic approach involves the reaction of a pyrazole amine with a suitable carboxylic acid chloride or other acylating agent.

Furthermore, the pyrazole scaffold is a key component in several commercial insecticides. nih.gov The modification of the substituents on the pyrazole ring can lead to the discovery of new insecticidal compounds with improved properties. The synthesis of novel 1H-pyrazole-5-carboxylic acid derivatives containing oxazole (B20620) and thiazole (B1198619) rings has yielded compounds with significant insecticidal activity against pests like Aphis fabae. researchgate.net

The following table summarizes representative research findings on the synthesis of agrochemical agents from pyrazole derivatives:

| Precursor Compound | Type of Agrochemical | Target Pest/Pathogen | Research Finding |

| Pyrazole-4-carbaldehyde | Fungicide | Colletotrichum gloeosporioides | Synthesis of pyrazole-carboxamides with fungicidal activity. scielo.br |

| Pyrazole derivatives | Insecticide | Plodia interpunctella and Nilaparvata lugens | Development of pyrazole-based insecticides with high efficacy. nih.gov |

| 1H-pyrazole-5-carboxylic acid | Insecticide | Aphis fabae | Synthesis of derivatives with mortality rates comparable to commercial insecticides. researchgate.net |

Catalysis and Material Science

The application of pyrazole derivatives extends beyond agrochemicals into the realms of catalysis and material science, where their unique coordination properties and potential for polymerization are exploited.

Use as a Ligand in Coordination Chemistry

Pyrazole and its derivatives are recognized for their ability to act as versatile ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. uninsubria.itresearchgate.net The nitrogen atoms of the pyrazole ring can coordinate to metal centers, leading to the formation of mononuclear or polynuclear complexes with diverse structural topologies and catalytic activities. researchgate.net

The coordination chemistry of pyrazole-derived ligands has been extensively studied, revealing their potential in various catalytic applications. acs.org While specific studies focusing on this compound as a ligand are not prevalent, the inherent properties of the pyrazole amine suggest its capability to form coordination complexes. The amine group can also participate in coordination, potentially leading to bidentate chelation. The resulting metal complexes could find applications in catalysis, for example, in cross-coupling reactions or oxidation catalysis.

Applications in Developing Novel Materials

The presence of a reactive amine group and the aromatic pyrazole ring makes 4-Ethyl-1H-pyrazol-3-amine a potential monomer for the synthesis of novel polymers and functional materials. Amines are known to be valuable building blocks in materials science for creating polymers, catalysts, and sensors. ijrpr.com

Pyrazole-containing polymers are of interest due to their potential thermal stability and coordination properties. The incorporation of the pyrazole moiety into a polymer backbone can impart specific functionalities, such as the ability to bind metal ions, leading to the development of materials for metal extraction or sensing applications. mdpi.com While direct applications of this compound in material science are yet to be extensively explored, the foundational chemistry of pyrazoles and amines suggests a promising future in this area. ijrpr.commdpi.com

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatographic methods are pivotal for separating 4-Ethyl-1H-pyrazol-3-amine oxalate (B1200264) from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for assessing the purity and determining the concentration of pyrazole (B372694) derivatives. researchgate.net A reverse-phase HPLC (RP-HPLC) method coupled with a Photo Diode Array (PDA) detector is often employed for its sensitivity and accuracy. researchgate.net

For analogous pyrazolone (B3327878) derivatives, a C18 column is typically used with an isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA). researchgate.net The selection of the detection wavelength is critical and is determined by the UV-Visible spectrum of the compound, with detection for similar compounds occurring around 333 nm. researchgate.net

Method validation according to ICH guidelines is crucial to ensure reliability, with parameters such as linearity, precision, accuracy, and reproducibility being rigorously evaluated. researchgate.net For instance, a validated method for a similar compound demonstrated excellent linearity over a concentration range of 2.5–50 µg/mL. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also established to define the sensitivity of the method. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Pyrazole Derivatives

| Parameter | Condition |

| Column | Shim-pack GIST C18 (5 µm, 150 x 4.6 mm) researchgate.net |

| Mobile Phase | Acetonitrile: 0.1% TFA in water (75:25 v/v) researchgate.net |

| Flow Rate | 0.5 mL/min researchgate.net |

| Injection Volume | 20 µL researchgate.net |

| Detection | PDA at 333 nm researchgate.net |

| Linearity (R²) | 0.9994 researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

While HPLC is more common for non-volatile compounds like 4-Ethyl-1H-pyrazol-3-amine oxalate, Gas Chromatography-Mass Spectrometry (GC-MS) can be utilized, potentially after derivatization to increase volatility. GC-MS provides separation based on boiling point and polarity, followed by mass analysis, which aids in the identification of the compound and any volatile impurities.

Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. For pyrazole derivatives, the chemical shifts of the N-H proton are of particular interest and can be influenced by substituent effects. mdpi.com Electron-donating groups can paradoxically increase the acidity of the N-H group, leading to a downfield shift in the ¹H NMR spectrum. mdpi.com The ethyl group protons and the pyrazole ring protons will exhibit characteristic chemical shifts and coupling patterns.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, further confirming the structural assignment.

Table 2: Representative ¹H and ¹³C NMR Data for Substituted Pyrazoles

| Nucleus | Chemical Shift (δ) ppm |

| ¹H NMR | |

| N-H | ~8.0-13.0 (broad) mdpi.com |

| Aromatic H | ~6.5-8.5 researchgate.net |

| -CH₂- (ethyl) | ~2.5-3.0 (quartet) |

| -CH₃ (ethyl) | ~1.2-1.4 (triplet) |

| ¹³C NMR | |

| C=O (oxalate) | ~160-170 |

| Pyrazole C | ~100-150 rsc.org |

| -CH₂- (ethyl) | ~20-30 |

| -CH₃ (ethyl) | ~10-15 |

Note: The exact chemical shifts for this compound would require experimental determination.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern observed in the mass spectrum can also offer structural clues. The molecular ion peak [M]+ or protonated molecule [M+H]+ would be a key indicator of the compound's identity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine and pyrazole) | 3100-3500 mdpi.com |

| C-H stretch (aliphatic) | 2850-3000 |

| C=O stretch (oxalate) | 1650-1750 |

| C=N stretch (pyrazole ring) | 1500-1650 |

| C-N stretch | 1000-1350 |

The N-H stretching region can be complex due to hydrogen bonding. mdpi.com For pyrazoles, this region often appears as a broad band. mdpi.com

Crystallographic Methods

Crystallographic methods are essential for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. These techniques provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

X-ray diffraction is the most powerful technique for elucidating the detailed solid-state structure of crystalline materials like this compound. The fundamental principle of XRD lies in the interaction of X-rays with the electron clouds of the atoms in a crystal lattice. When a beam of monochromatic X-rays strikes a crystal, the regularly arranged atoms scatter the X-rays in a specific pattern of constructive interference, creating a unique diffraction pattern. The analysis of this pattern allows for the reconstruction of the electron density map of the molecule, and from that, the precise positions of the atoms in the crystal structure can be determined.

The process of single-crystal X-ray diffraction analysis involves several key steps. Initially, a high-quality single crystal of the target compound is required. This crystal is then mounted on a goniometer head in a single-crystal X-ray diffractometer. The crystal is cooled, typically to a low temperature (e.g., 100 K), to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected on a detector as the crystal is rotated through various orientations.

Once the data collection is complete, the diffraction spots are indexed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the crystal system. The space group, which describes the symmetry of the crystal lattice, is also determined. The intensities of the diffracted beams are then used to determine the structure factors, which are related to the electron density distribution within the unit cell. Using these structure factors, an initial model of the crystal structure is solved and subsequently refined using least-squares methods until the calculated diffraction pattern closely matches the observed pattern.

While specific experimental data for this compound is not available in the searched literature, the table below illustrates the type of crystallographic data that would be obtained from such an analysis, based on data for a related pyrazole compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate. nih.gov

Table 1: Example Crystallographic Data for a Pyrazole Derivative

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₄N₂O₂ |

| Formula Weight | 230.26 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1338 (12) |

| b (Å) | 8.1961 (9) |

| c (Å) | 10.7933 (11) |

| α (°) | 74.013 (9) |

| β (°) | 83.308 (10) |

| γ (°) | 64.734 (13) |

| Volume (ų) | 625.54 (13) |

| Z | 2 |

| Density (calculated) (g/cm³) | 1.222 |

| Absorption Coefficient (mm⁻¹) | 0.084 |

| F(000) | 244.0 |

Data for ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate nih.gov

The elucidation of the crystal structure of this compound would provide invaluable information on its molecular conformation, as well as the hydrogen-bonding network and other intermolecular interactions involving the pyrazole ring, the amine group, and the oxalate counter-ion. This information is fundamental for understanding its physicochemical properties and for quality control in its synthesis and formulation.

Safety, Handling, and Environmental Considerations in Research

Occupational Safety in Laboratory Settings

Ensuring the safety of researchers handling 4-Ethyl-1H-pyrazol-3-amine oxalate (B1200264) involves a combination of general chemical safety knowledge and specific precautions related to its chemical class.

Key safety practices include:

Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. fishersci.comcymitquimica.com

Avoid the formation of dust when handling the solid compound. echemi.com

Wash hands thoroughly after handling the chemical. fishersci.com

Do not eat, drink, or smoke in the laboratory. chemicalbook.com

Ensure that eyewash stations and safety showers are readily accessible. fishersci.com

| Guideline | Recommendation |

| Work Area | Use a well-ventilated chemical fume hood. fishersci.comcymitquimica.com |

| Handling | Avoid generating dust. echemi.com Prevent contact with skin, eyes, and clothing. fishersci.com |

| Hygiene | Wash hands thoroughly after use. fishersci.com No eating, drinking, or smoking. chemicalbook.com |

| Emergency | Ensure access to eyewash stations and safety showers. fishersci.com |

The use of appropriate personal protective equipment (PPE) is essential to prevent exposure to this compound. Based on guidelines for similar chemical structures, the following PPE is recommended:

Eye Protection: Chemical safety goggles or a face shield should be worn to protect against splashes or airborne particles. fishersci.com

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or other protective clothing are necessary to prevent skin contact. fishersci.comechemi.com

Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator may be required. fishersci.com

| PPE | Specification |

| Eye Protection | Chemical safety goggles or face shield. fishersci.com |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). fishersci.comechemi.com |

| Body Protection | Laboratory coat and appropriate protective clothing. fishersci.com |

| Respiratory | NIOSH-approved respirator if ventilation is inadequate. fishersci.com |

Waste Management and Environmental Impact Research

Proper disposal of chemical waste and an understanding of the potential environmental impact are critical components of responsible research.

Chemical waste generators are responsible for ensuring that waste is disposed of in a manner that is safe and compliant with all relevant regulations. Waste containing this compound should be treated as hazardous waste. sigmaaldrich.com

Key disposal considerations include:

Do not dispose of the compound down the drain or in regular trash. fishersci.com

Collect waste in a designated, properly labeled, and sealed container. sigmaaldrich.com

Do not mix with other waste streams unless compatibility is confirmed. sigmaaldrich.com

Follow all local, state, and federal regulations for hazardous waste disposal. sigmaaldrich.com

Contaminated materials, such as gloves and weighing papers, should also be disposed of as hazardous waste.

While specific ecotoxicological data for this compound is not currently available, the environmental fate of related compounds provides some insight. Heterocyclic compounds, including pyrazoles, can be persistent in the environment and may pose a risk to aquatic life. mdpi.comresearchgate.net Aromatic amines, a class to which this compound belongs, are also recognized as potential environmental pollutants. nih.gov

The oxalate component of the salt can also have toxic effects, primarily through the formation of calcium oxalate crystals, which can be harmful to organisms. nih.govnih.gov Given these factors, it is crucial that the release of this compound into the environment is avoided. sigmaaldrich.com Further research into the specific environmental fate and ecotoxicity of this compound is needed to fully understand its potential impact.

Future Research Directions and Translational Potential

Advancements in Synthetic Chemistry

The development of efficient, sustainable, and scalable synthetic methods is a cornerstone of modern chemistry. For a compound like 4-Ethyl-1H-pyrazol-3-amine oxalate (B1200264) to realize its full potential, advancements in its synthesis are paramount.

Development of Greener and More Sustainable Synthesis Routes

Traditional methods for synthesizing pyrazole (B372694) derivatives often involve the use of hazardous reagents and volatile organic solvents, contributing to environmental concerns. nih.govresearchgate.net The future of synthesizing 4-Ethyl-1H-pyrazol-3-amine oxalate will likely focus on the adoption of green chemistry principles. This includes the use of environmentally benign solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts. nih.govresearchgate.netresearchgate.netgsconlinepress.com For instance, one-pot multicomponent reactions in aqueous media have emerged as an efficient and eco-friendly approach for constructing pyrazole rings. researchgate.netthieme-connect.com The application of such methods to the synthesis of this compound could significantly improve its environmental footprint and cost-effectiveness.

Table 1: Comparison of Conventional and Green Synthesis Approaches for Pyrazole Derivatives

| Feature | Conventional Synthesis | Green Synthesis |

| Solvents | Often uses volatile organic compounds (VOCs) | Employs water, ionic liquids, or solvent-free conditions researchgate.netthieme-connect.com |

| Energy Source | Typically relies on conventional heating | Utilizes microwave irradiation or ultrasound for faster, more efficient reactions researchgate.netgsconlinepress.com |

| Catalysts | May use stoichiometric and hazardous catalysts | Focuses on recyclable and non-toxic catalysts nih.govresearchgate.net |

| Reaction Time | Can be lengthy | Often significantly shorter researchgate.net |

| Waste Generation | Can produce significant waste | Aims to be atom-economical with minimal waste citedrive.com |

High-Throughput Synthesis and Combinatorial Chemistry

To accelerate the discovery of new applications for this compound, high-throughput synthesis (HTS) and combinatorial chemistry will be instrumental. These techniques allow for the rapid generation of a large library of related compounds by systematically varying the substituents on the pyrazole core. nih.govscispace.com For example, an automated library synthesis platform could be employed to create a diverse set of derivatives of 4-Ethyl-1H-pyrazol-3-amine, which could then be screened for various biological activities. nih.gov This approach, combined with high-throughput screening, can significantly expedite the identification of lead compounds for drug discovery or other applications. scispace.com The development of solid-phase synthesis methods for pyrazoles could further enhance the efficiency of library generation.

Exploration of Novel Biological Activities

The pyrazole nucleus is a well-established pharmacophore, present in numerous approved drugs with a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antiviral effects. mdpi.comnih.govnih.gov This provides a strong rationale for exploring the biological potential of this compound.

Target-Specific Drug Design and Discovery